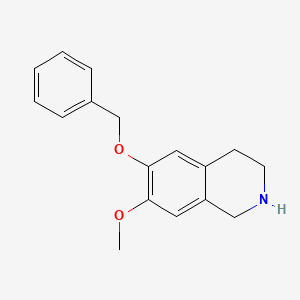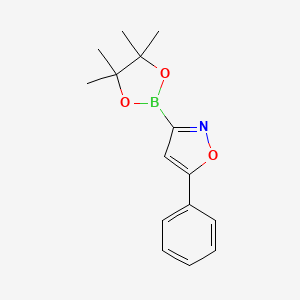![molecular formula C20H15N B11849094 (Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11849094.png)
(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine is a heterocyclic compound that features a fused ring system combining indene and pyridine structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine typically involves the condensation of 3-methylindeno[2,1-c]pyridine with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced products.
Substitution: Electrophilic substitution reactions can occur at the benzylidene moiety, where reagents such as bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced products with hydrogenated benzylidene groups.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring.
Indene: A bicyclic compound consisting of a benzene ring fused to a cyclopentene ring.
Benzylidene derivatives: Compounds with a benzylidene group attached to various heterocyclic systems.
Uniqueness
(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine is unique due to its fused ring system combining indene and pyridine structures, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H15N |
|---|---|
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
(9Z)-9-benzylidene-3-methylindeno[2,1-c]pyridine |
InChI |
InChI=1S/C20H15N/c1-14-11-18-16-9-5-6-10-17(16)19(20(18)13-21-14)12-15-7-3-2-4-8-15/h2-13H,1H3/b19-12- |
Clave InChI |
ABDZGGVFJYHTBS-UNOMPAQXSA-N |
SMILES isomérico |
CC1=CC2=C(C=N1)/C(=C\C3=CC=CC=C3)/C4=CC=CC=C42 |
SMILES canónico |
CC1=CC2=C(C=N1)C(=CC3=CC=CC=C3)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)
![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)


![(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B11849072.png)




![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)



